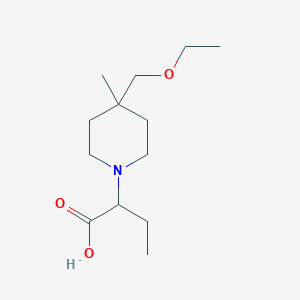

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)butanoic acid

Descripción general

Descripción

Butanoic acid, also known as butyric acid, is a carboxylic acid that is found in rancid butter, parmesan cheese, and vomit, and has an unpleasant odor and acrid taste, with a sweetish aftertaste (similar to ether). It can be detected by mammals with good scent detection abilities (such as dogs) at 10 parts per billion, whereas humans can detect it in concentrations above 10 parts per million .

Synthesis Analysis

Butanoic acid can be prepared in the laboratory by the oxidation of butyraldehyde . In industry, it is prepared by the fermentation of starch or sugar, followed by distillation .Molecular Structure Analysis

The molecular formula of butanoic acid is C4H8O2 . It consists of a four-carbon chain with a carboxyl group at one end .Chemical Reactions Analysis

Butanoic acid, like other carboxylic acids, can participate in many chemical reactions. For example, it can react with alcohols in the presence of an acid catalyst to form esters, a reaction known as esterification .Physical And Chemical Properties Analysis

Butanoic acid is a colorless liquid that is soluble in water. It has a strong, unpleasant smell and is also found in many foods. It has a molar mass of 88.11 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Novel Synthesis Techniques : Research has shown innovative methods for synthesizing derivatives related to 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)butanoic acid, showcasing the versatility of these compounds in chemical reactions. For example, a study demonstrated the synthesis of complex molecules through reactions involving ethoxymethylene-containing compounds, highlighting the potential for creating diverse chemical structures (Dmitry et al., 2015).

Biological Activity and Applications

- Antifungal and Herbicidal Activities : Some derivatives have unexpected biological activities. A notable example is the discovery of antifungal activity in compounds structurally related to 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)butanoic acid, particularly against the pathogenic fungus Phytophthora cactorum, although no herbicidal activity was found. This opens up potential applications in developing new antifungal agents (J. Zakrzewski & M. Krawczyk, 2014).

Advanced Materials and Chemistry

- Construction of Complex Molecules : The ability to form complex molecular structures using components like 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)butanoic acid has been demonstrated. For instance, the construction of [1]rotaxanes with pillar[5]arene as the wheel and terpyridine as the stopper showcases the intricate molecular architectures that can be achieved, offering insights into molecular machines and advanced material design (Ling-ling Zhao et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-4-11(12(15)16)14-8-6-13(3,7-9-14)10-17-5-2/h11H,4-10H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHOBZCXUSALGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCC(CC1)(C)COCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-3-oxopropanenitrile](/img/structure/B1477208.png)

![9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477210.png)

![8-(Piperidin-4-yl)-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1477214.png)

![6-Oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477216.png)

![Piperidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477219.png)

![3-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B1477221.png)

![5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477222.png)

![5-(2-chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477223.png)

![5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477224.png)

![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477226.png)

![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477228.png)

![7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477229.png)

![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477230.png)